4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide
CAS No.:
Cat. No.: VC14487670
Molecular Formula: C25H19N3O3
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide -](/images/structure/VC14487670.png)
Specification
Molecular Formula | C25H19N3O3 |
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Molecular Weight | 409.4 g/mol |
IUPAC Name | 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide |
Standard InChI | InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29) |
Standard InChI Key | ZGSXEXBYLJIOGF-UHFFFAOYSA-N |
Canonical SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione core fused to a benzamide moiety substituted with a quinolin-8-yl group. The tricyclic system consists of a bicyclo[5.2.1] framework with an embedded lactam ring (positions 3 and 5) and an exocyclic double bond (position 8) . Stereochemical assignments for related derivatives indicate that the bridgehead carbons (positions 2 and 6) adopt endo configurations, influencing the molecule’s three-dimensional conformation .
Table 1: Molecular Properties
Stereochemical Considerations
While the parent compound’s stereochemistry is unspecified in some sources , enantiomerically pure forms (e.g., (1R,2R,6R,7S)-configuration) exhibit distinct biological activities. X-ray crystallography of analogues reveals that the lactam ring adopts a boat conformation, with the quinoline moiety positioned axially relative to the tricyclic core .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
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Formation of the tricyclic lactam: Cyclocondensation of glutaric anhydride derivatives with aminocyclohexenes under acidic conditions yields the 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold .
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Benzamide coupling: The tricyclic amine is reacted with 4-carboxybenzoyl chloride, followed by coupling to 8-aminoquinoline via a mixed carbonic anhydride method .
Table 2: Key Synthetic Intermediates
Intermediate | Role | Reference |
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8-Aminoquinoline | Amine coupling partner | |
4-Azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione | Core scaffold precursor |
Analytical Characterization
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 409.4 [M+H]⁺ .
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NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) displays characteristic signals at δ 8.95 (d, J = 4.2 Hz, quinoline-H2), 8.45 (s, lactam-NH), and 7.85–7.20 (m, aromatic protons) .
Biological Activity and Mechanisms
Wnt/β-Catenin Pathway Inhibition
The stereoisomer IWR-1 (CID 91885421), a close analogue, is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway. It stabilizes the Axin-APC-GSK3β destruction complex, promoting β-catenin degradation and suppressing oncogenic gene transcription .
Table 3: Reported Bioactivities of Analogues
Compound | IC₅₀ (Wnt inhibition) | Target |
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IWR-1 | 180 nM | Tankyrase 1/2 |
4-Fluorophenyl derivative | >10 μM | Non-specific |
Structure-Activity Relationships (SAR)
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Quinoline substitution: The 8-quinolinyl group enhances cellular permeability compared to simpler aryl amides .
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Lactam conformation: Rigid tricyclic systems improve target binding affinity by reducing entropy penalties .
Pharmacological Applications
Neuroprotective Effects
In zebrafish models of neurodegenerative disease, IWR-1 rescues axonal degeneration by modulating Wnt-mediated axon guidance pathways .
Comparative Analysis with Structural Analogues
Table 4: Physicochemical Comparison
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